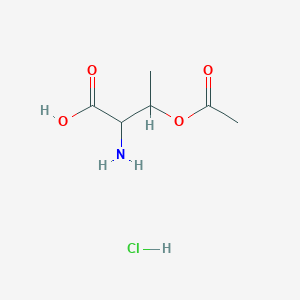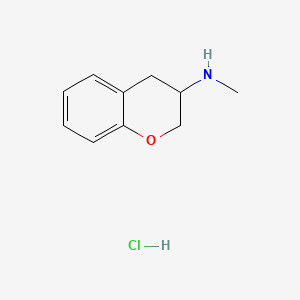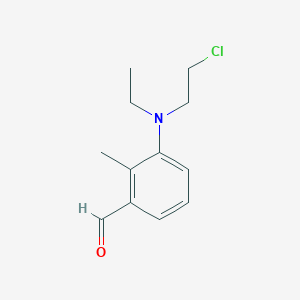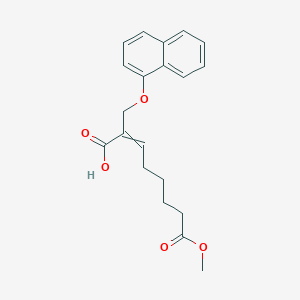
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the naphthalene derivative:
Methoxylation: The addition of a methoxy group to the compound.
Formation of the oxooctenoic acid backbone: This involves constructing the octenoic acid chain with the appropriate functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and naphthalene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enal
- 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enol
- 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enamine
Uniqueness
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
8-methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid |
InChI |
InChI=1S/C20H22O5/c1-24-19(21)13-4-2-3-9-16(20(22)23)14-25-18-12-7-10-15-8-5-6-11-17(15)18/h5-12H,2-4,13-14H2,1H3,(H,22,23) |
InChI Key |
PCLWFXJLVUJAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC=C(COC1=CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


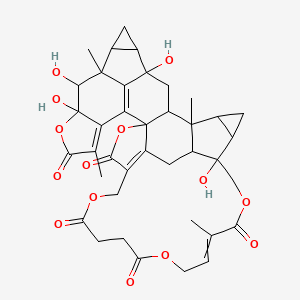
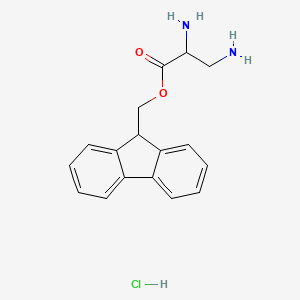
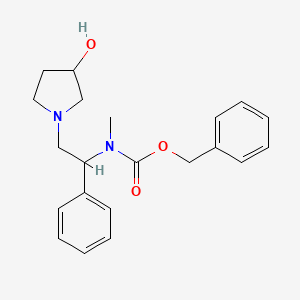
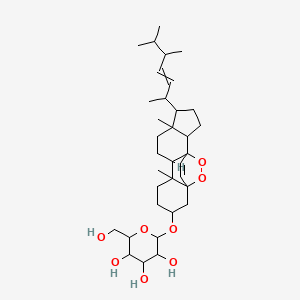
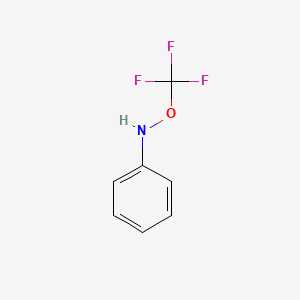
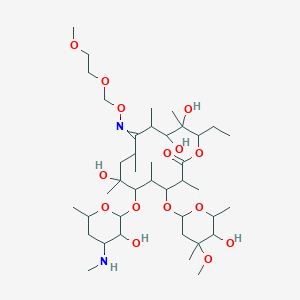
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)

![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)
![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
